
zinc;2-methylpyrazine;dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2-methylpyrazine;dinitrate is a coordination compound formed by the reaction of zinc ions with 2-methylpyrazine and nitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methylpyrazine;dinitrate typically involves the reaction of zinc salts (such as zinc chloride, bromide, or iodide) with 2-methylpyrazine in the presence of nitrate ions. The reaction conditions often include dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2-methylpyrazine;dinitrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other zinc-containing species.
Substitution: Ligand substitution reactions can occur, where the 2-methylpyrazine or nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various ligands (such as phosphines or amines). The reactions are typically carried out in solvents like water, ethanol, or acetonitrile, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions can produce a variety of zinc-ligand complexes.
Aplicaciones Científicas De Investigación
Zinc;2-methylpyrazine;dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in materials science for the development of new materials with specific properties, such as catalysts or sensors
Mecanismo De Acción
The mechanism by which zinc;2-methylpyrazine;dinitrate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating catalytic reactions and stabilizing molecular structures. The 2-methylpyrazine ligand can modulate the reactivity and stability of the compound, while the nitrate ions may participate in redox reactions or serve as counterions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to zinc;2-methylpyrazine;dinitrate include other zinc coordination complexes with different ligands, such as:
- Zinc;2-methylpyrazine;dichloride
- Zinc;2-methylpyrazine;dibromide
- Zinc;2-methylpyrazine;diiodide
Uniqueness
This compound is unique due to the presence of nitrate ions, which can impart distinct redox properties and reactivity compared to other halide-containing zinc complexes. The combination of 2-methylpyrazine and nitrate ligands also provides a specific coordination environment that can influence the compound’s stability and reactivity .
Propiedades
Número CAS |
65073-38-3 |
|---|---|
Fórmula molecular |
C20H24N10O6Zn |
Peso molecular |
565.8 g/mol |
Nombre IUPAC |
zinc;2-methylpyrazine;dinitrate |
InChI |
InChI=1S/4C5H6N2.2NO3.Zn/c4*1-5-4-6-2-3-7-5;2*2-1(3)4;/h4*2-4H,1H3;;;/q;;;;2*-1;+2 |
Clave InChI |
SIGDMCGRWGCHMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


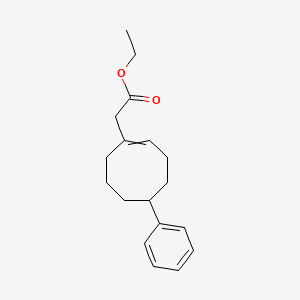

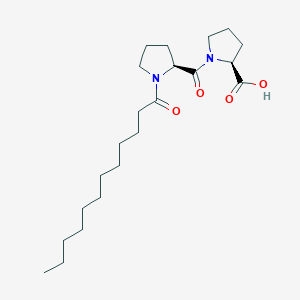

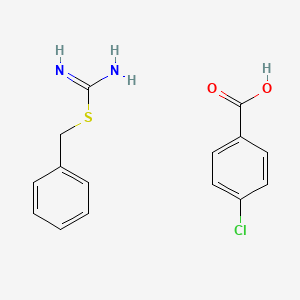

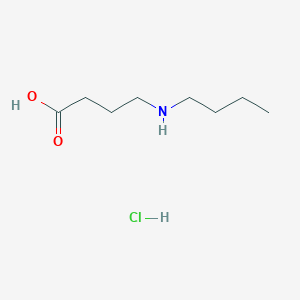
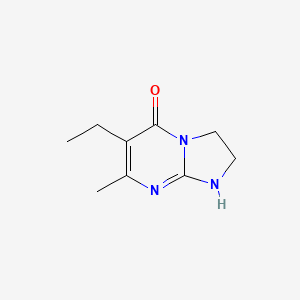
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
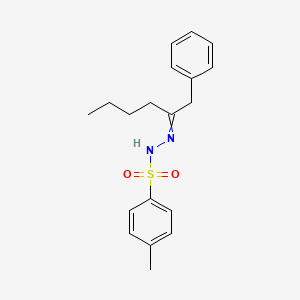
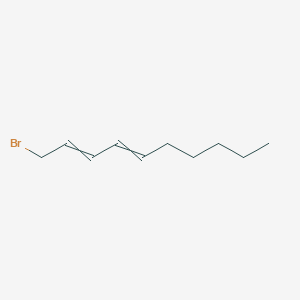
![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
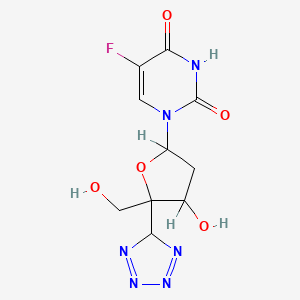
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
